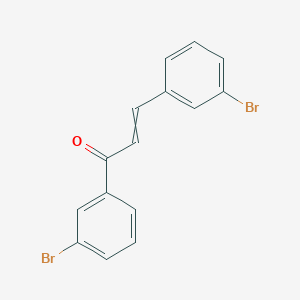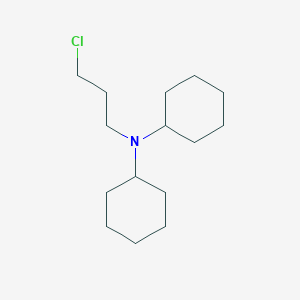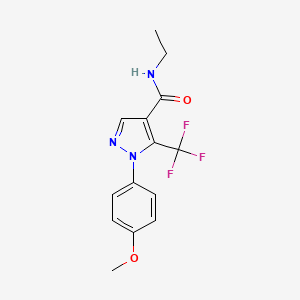![molecular formula C10H16O5 B14346419 Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate CAS No. 91653-52-0](/img/structure/B14346419.png)
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate is a chemical compound that combines the properties of formic acid and a bicyclic heptane derivative. . The bicyclic heptane derivative, on the other hand, is a complex structure that adds unique properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate typically involves the esterification of formic acid with the hydroxymethyl derivative of bicyclo[2.2.1]heptane. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification processes on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate can undergo various chemical reactions, including:
Oxidation: The formate group can be oxidized to carbon dioxide and water.
Reduction: The formate group can be reduced to formaldehyde or methanol under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formaldehyde or methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate involves its interaction with various molecular targets. The formate group can act as a reducing agent, participating in redox reactions. The bicyclic structure can interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
Formic acid: The simplest carboxylic acid with similar redox properties.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate is unique due to its combination of a simple carboxylic acid with a complex bicyclic structure. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
91653-52-0 |
|---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C9H14O3.CH2O2/c10-4-8-6-1-2-7(8)9(3-6)12-5-11;2-1-3/h5-10H,1-4H2;1H,(H,2,3) |
InChI Key |
FDMVIIIPVZSUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2CO)OC=O.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)




![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)

![2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)](/img/structure/B14346386.png)


![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)

![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)

